molecular formula C22H18FNO5S B11472323 7-(2,3-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(2,3-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11472323
M. Wt: 427.4 g/mol
InChI Key: QCGJEFARGHOCIQ-UHFFFAOYSA-N
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Description

7-(2,3-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and thienopyridine derivatives. Common synthetic routes may involve:

    Aldol Condensation: Combining substituted benzaldehydes with thienopyridine derivatives under basic conditions.

    Cyclization: Formation of the thienopyridine ring through intramolecular cyclization reactions.

    Functional Group Modifications: Introduction of methoxy and fluorophenyl groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted thienopyridine derivatives with altered biological activities.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound may be studied for its interactions with enzymes and receptors, providing insights into its potential as a biochemical tool.

Medicine

Industry

In the industrial sector, the compound may be utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-(2,3-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

    Clopidogrel: Another thienopyridine derivative used as an antiplatelet agent.

    Prasugrel: A thienopyridine with similar antiplatelet activity.

    Ticlopidine: An older thienopyridine compound with antiplatelet properties.

Uniqueness

7-(2,3-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid stands out due to its unique substitution pattern, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H18FNO5S

Molecular Weight

427.4 g/mol

IUPAC Name

7-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C22H18FNO5S/c1-28-15-5-3-4-13(19(15)29-2)14-10-16(25)24-18-17(11-6-8-12(23)9-7-11)21(22(26)27)30-20(14)18/h3-9,14H,10H2,1-2H3,(H,24,25)(H,26,27)

InChI Key

QCGJEFARGHOCIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O

Origin of Product

United States

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